Cbz-L-Phenylalaninal

Vue d'ensemble

Description

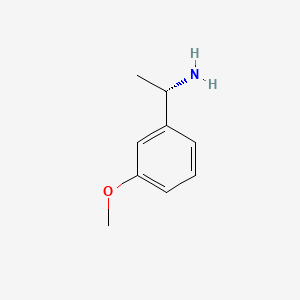

Cbz-L-Phenylalanine (Cbz-L-Phe) is an amino acid derivative that has been used in various scientific and medical research applications. It is a derivative of the essential amino acid L-phenylalanine and is commonly used in biochemistry and physiology research. Cbz-L-Phe has been studied for its ability to act as a substrate for various enzymes, as well as its potential to act as a drug target.

Applications De Recherche Scientifique

-

Non-Enzymatic Synthesis of Dipeptides

- Field : Chemical Engineering and Applied Chemistry

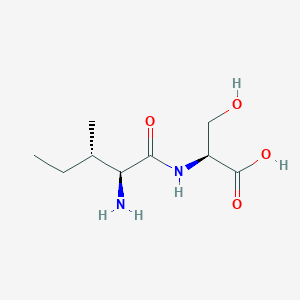

- Application Summary : Cbz-L-Phenylalaninal is used in the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu .

- Method of Application : The synthesis is carried out using a reversed micellar system composed of bis(2-ethylhexyl) sodium sulfosuccinate (AOT) as a surfactant and isooctane. N,N’-dicyclohexylcarbodiimide (DCC) is used as a condensing agent .

- Results : The maximum yield of Cbz-Phe-Leu was 0.565 at 80 hours under optimum experimental conditions .

-

Biosynthesis of L-Phenylalanine

- Field : Microbial Cell Factories

- Application Summary : Cbz-L-Phenylalaninal is used in the biosynthesis of L-phenylalanine from inexpensive aromatic precursors .

- Method of Application : An artificial bioconversion process is developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). This process opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

- Results : The engineered E. coli containing the two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

-

Pharmaceutical Industry

- Field : Biotechnology

- Application Summary : Cbz-L-Phenylalaninal is used in the pharmaceutical industry for the production of many key compounds . It is used in the immobilization of enzymes, which brings important industrial and environmental advantages such as simplified downstream processing or continuous process operations .

- Method of Application : The use of immobilized enzymes in industry is becoming a routine process for the manufacture of many key compounds in the pharmaceutical industry .

- Results : The large-scale applications of immobilized enzymes have benefits for the pharmaceutical industry .

-

Protein Synthesis

- Field : Molecular Biology

- Application Summary : Cbz-L-Phenylalaninal is used in protein synthesis. It is extensively used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .

- Method of Application : Protein synthesis takes place within the nucleus and ribosomes of a cell and is regulated by DNA and RNA . Protein synthesis is a process in which polypeptide chains are formed from DNA sequences that code for combinations of single amino acids inside the cell .

- Results : The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .

-

Peptide Synthesis

- Field : Biochemistry

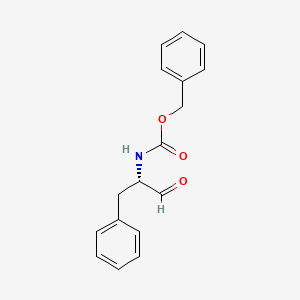

- Application Summary : Cbz-L-Phenylalaninal is used in peptide synthesis. Peptides are synthesized by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another .

- Method of Application : The process generally requires coupling agents and protecting groups . The synthesis lengthens the peptide from the C-terminus to the N-terminus .

- Results : This method is used to create a wide variety of peptides for various applications in research and medicine .

-

Drug Discovery and Development

- Field : Pharmacokinetics

- Application Summary : Cbz-L-Phenylalaninal is used in the discovery and development of new chemical entities as prospective drugs .

- Method of Application : Understanding of ADME (Absorption, Distribution, Metabolism, and Excretion) processes play a very significant role in selection and development of new chemical entity (NCE) as prospective drug .

- Results : Pharmacokinetics is key to understand and quantify the extent and duration of drug exposure, which is intimately linked to drug efficacy and safety, thereby helping to decide upon optimal doses and schedules in patients .

Propriétés

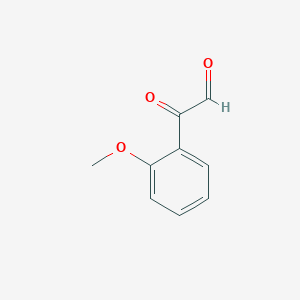

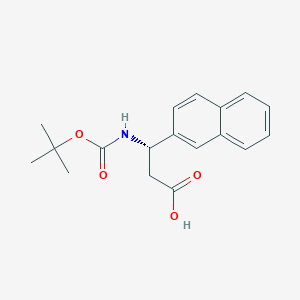

IUPAC Name |

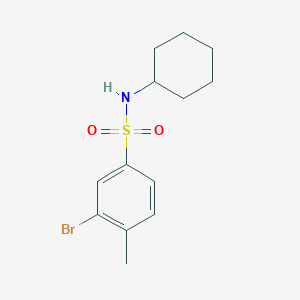

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427338 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-Phenylalaninal | |

CAS RN |

59830-60-3 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)